molecular formula C16H17NO4S B4754945 methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate CAS No. 6131-42-6

methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate

Cat. No.: B4754945
CAS No.: 6131-42-6
M. Wt: 319.4 g/mol
InChI Key: JSUBKFDNNPCCLP-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethoxybenzoic acid with 5-methylthiophene-3-carboxylic acid, followed by esterification and amidation reactions . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the case of its anti-inflammatory properties, it may act by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[(3-ethoxybenzoyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-4-21-12-7-5-6-11(9-12)14(18)17-15-13(16(19)20-3)8-10(2)22-15/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUBKFDNNPCCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366767
Record name ST50926677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-42-6
Record name ST50926677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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